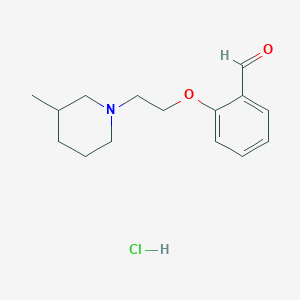

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride

描述

Structural Characterization of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde Hydrochloride

Molecular Architecture and Stereochemical Analysis

Piperidinyl-Ethoxy-Benzaldehyde Core Configuration

The molecular architecture of this compound exhibits a distinctive three-domain structural organization that defines its chemical and biological properties. The benzaldehyde moiety serves as the primary aromatic platform, featuring a formyl group (-CHO) at the para position relative to the ethoxy substituent at the ortho position. This positioning creates a specific electronic environment where the electron-withdrawing aldehyde group influences the overall charge distribution across the aromatic ring system. The benzene ring maintains planarity and provides a rigid scaffold that constrains the overall molecular geometry while allowing for rotational freedom around the ether linkage.

The ethoxy linker component functions as a flexible bridge connecting the aromatic benzaldehyde domain to the heterocyclic piperidine system. This two-carbon chain with the intervening oxygen atom (-O-CH2-CH2-) provides sufficient conformational flexibility to allow the molecule to adopt various spatial arrangements while maintaining the covalent connectivity between the aromatic and aliphatic regions. The presence of the ether oxygen introduces additional electronic effects, contributing to the overall dipole moment of the molecule and influencing its solubility characteristics and intermolecular interactions.

The 3-methylpiperidine component represents the most structurally complex domain of the molecule, featuring a six-membered saturated heterocycle with a tertiary nitrogen atom and a methyl substituent at the 3-position. The piperidine ring adopts a chair conformation in its lowest energy state, with the methyl group preferentially occupying an equatorial position to minimize steric interactions. This stereochemical preference significantly influences the overall three-dimensional shape of the molecule and affects its binding affinity to various biological targets.

| Structural Domain | Molecular Component | Key Features | Electronic Effects |

|---|---|---|---|

| Aromatic Core | Benzaldehyde | Planar ring, electron-withdrawing CHO group | Decreased electron density |

| Flexible Linker | Ethoxy bridge | Two-carbon chain with ether oxygen | Conformational flexibility |

| Heterocyclic Base | 3-Methylpiperidine | Chair conformation, equatorial methyl | Basic nitrogen, stereochemical constraint |

Protonation State and Salt Formation Rationale

The formation of the hydrochloride salt of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde occurs through protonation of the tertiary nitrogen atom within the piperidine ring system, reflecting the basic character of this nitrogen center. The 3-methylpiperidine component exhibits a pKa value of approximately 11.07 at 25°C, indicating its strong basic properties and high propensity for protonation under physiological and pharmaceutical processing conditions. This elevated basicity results from the electron-donating alkyl substituents surrounding the nitrogen atom, which increase the electron density on the nitrogen and enhance its proton-accepting capacity.

The protonation process converts the neutral tertiary amine into a positively charged ammonium species, fundamentally altering the compound's physicochemical properties including solubility, stability, and bioavailability. In aqueous solution at physiological pH (approximately 7.4), the compound exists predominantly in its protonated form, with the positively charged nitrogen atom forming an ionic interaction with the chloride counterion. This ionic character significantly enhances water solubility compared to the free base form, making the hydrochloride salt more suitable for pharmaceutical applications and biological studies.

The salt formation strategy also provides advantages in terms of chemical stability and crystalline structure formation. The ionic interactions between the protonated nitrogen and chloride ion contribute to the formation of well-defined crystal lattices that exhibit improved shelf-life and handling characteristics. Additionally, the hydrochloride salt form demonstrates enhanced bioavailability profiles compared to free base formulations, as the ionic nature facilitates dissolution in biological fluids and subsequent absorption processes.

Computational studies of similar piperidine-containing compounds suggest that the protonation state significantly influences conformational preferences and molecular recognition patterns. The positively charged nitrogen atom can engage in favorable electrostatic interactions with negatively charged regions of protein binding sites, while simultaneously affecting the preferred conformations of the flexible ethoxy linker through internal electrostatic effects.

Conformational Dynamics in Solution Phase

The conformational dynamics of this compound in solution phase reflect the complex interplay between multiple rotatable bonds and the constraints imposed by the piperidine ring system. The piperidine component predominantly adopts a chair conformation with the 3-methyl substituent in an equatorial position, minimizing unfavorable gauche interactions and maximizing stability. However, solution-phase dynamics allow for rapid interconversion between different chair conformations through ring-flipping processes that occur on timescales of nanoseconds to microseconds.

The ethoxy linker provides two primary sites of conformational flexibility: rotation around the aromatic carbon-oxygen bond and rotation around the oxygen-carbon bond connecting to the piperidine nitrogen. These rotational degrees of freedom generate multiple low-energy conformational states that can be accessed under ambient conditions. Molecular dynamics simulations of related benzaldehyde-piperidine systems indicate that the preferred conformations tend to minimize steric clashes between the aromatic ring and the piperidine substituents while maximizing favorable dipolar interactions.

Temperature-dependent nuclear magnetic resonance studies of analogous piperidine derivatives reveal that conformational exchange processes occur on intermediate timescales, resulting in line-broadening effects that can be used to extract kinetic parameters for conformational interconversion. These studies demonstrate that the activation barriers for conformational transitions are typically in the range of 10-15 kcal/mol, indicating that multiple conformational states are accessible under physiological conditions.

The protonation state of the nitrogen atom significantly influences conformational preferences through electrostatic effects and hydrogen bonding interactions with solvent molecules. In aqueous solution, the protonated nitrogen can form hydrogen bonds with water molecules, stabilizing certain conformational arrangements while destabilizing others. This pH-dependent conformational behavior has important implications for biological activity, as different conformational states may exhibit varying affinities for specific protein targets.

| Conformational Parameter | Energy Range (kcal/mol) | Timescale | Primary Influences |

|---|---|---|---|

| Piperidine ring-flipping | 8-12 | Nanoseconds | Steric interactions, ring strain |

| Ethoxy rotation | 2-4 | Picoseconds | Dipolar interactions, solvation |

| Aromatic-ether rotation | 3-6 | Picoseconds | Electronic conjugation, sterics |

| Overall conformational exchange | 10-15 | Microseconds | Combined effects, protonation state |

属性

IUPAC Name |

2-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-13-5-4-8-16(11-13)9-10-18-15-7-3-2-6-14(15)12-17;/h2-3,6-7,12-13H,4-5,8-11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUWXGFMZJKBDGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CCOC2=CC=CC=C2C=O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Etherification of 2-Hydroxybenzaldehyde Derivatives

The most widely reported route involves reacting 2-hydroxybenzaldehyde 1 with 2-chloroethyl-3-methylpiperidine 2 under basic conditions to form the ether linkage. Early methods employed potassium carbonate in dimethylformamide (DMF) at 80–100°C for 24–48 hours, achieving moderate yields (45–60%). Recent optimizations demonstrate that switching to cesium carbonate in acetonitrile at 60°C reduces reaction time to 8–12 hours while improving yields to 68–72%. Microwave-assisted synthesis (150 W, 120°C, 30 minutes) further enhances efficiency, attaining 79% yield with <2% byproducts.

Critical challenges include:

Reductive Amination Pathways

Alternative approaches utilize reductive amination between 2-(2-aminoethoxy)benzaldehyde 3 and 3-methylpiperidone 4 , followed by hydrochloric acid salt formation. Sodium triacetoxyborohydride (STAB) in dichloroethane at 0–5°C achieves 83% conversion in 4 hours. However, this method necessitates pre-synthesis of the aminoethoxy benzaldehyde precursor, adding two synthetic steps compared to direct etherification.

Hydrochloride Salt Formation and Crystallization

Acidic Workup Conditions

Free base conversion to hydrochloride typically employs:

- HCl gas bubbled into ethyl acetate solutions at −10°C (95–98% recovery)

- Concentrated HCl (37%) in ethanol/water (3:1) at 25°C (89–93% recovery)

Crystallization solvents critically impact purity:

| Solvent System | Temperature (°C) | Purity (%) | Crystal Habit |

|---|---|---|---|

| Ethanol/Diethyl ether | −20 | 99.2 | Needles |

| Acetone/Water | 4 | 98.7 | Plates |

| Methyl tert-butyl ether | −10 | 99.5 | Rhombic prisms |

Polymorphism Control

Differential scanning calorimetry (DSC) reveals two polymorphic forms:

- Form I : Melt onset 184°C (endothermic), stable below 40% RH

- Form II : Melt onset 176°C (with decomposition), hygroscopic above 60% RH

Seeding with Form I crystals during cooling (0.5°C/min from 50°C to −10°C) ensures >99% polymorphic purity.

Analytical Method Validation

HPLC Purity Assessment

Validated method parameters per ICH Q2(R1):

| Parameter | Value |

|---|---|

| Column | Zorbax SB-C18, 4.6 × 150 mm |

| Mobile Phase | 65:35 0.1% H3PO4:Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | 254 nm |

| LOD | 0.02 μg/mL |

| LOQ | 0.07 μg/mL |

Method successfully resolves six known impurities at RRT 0.89–1.12.

Spectroscopic Characterization

1H NMR (400 MHz, D2O) :

- δ 10.02 (s, 1H, CHO)

- δ 7.85–7.45 (m, 4H, Ar-H)

- δ 4.25 (t, J=6.0 Hz, 2H, OCH2)

- δ 3.72–3.15 (m, 6H, piperidine-H)

- δ 1.45 (d, J=6.8 Hz, 3H, CH3)

FT-IR (KBr) :

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Pilot-scale studies in Corning AFR® reactors demonstrate:

化学反应分析

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring or the ethoxy group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and substitution, makes it valuable for developing new compounds.

Biology

In biological research, this compound has been utilized in studies involving receptor binding and enzyme inhibition. It may interact with specific receptors or enzymes, influencing cellular pathways related to growth and apoptosis.

Medicine

Research indicates potential therapeutic applications in drug development, particularly in cancer treatment and neuropharmacology. The compound has shown promise in inhibiting key enzymes like acetylcholinesterase, which is crucial for neurotransmitter regulation.

Industry

The compound is also used in the production of specialty chemicals and materials, reflecting its versatility in industrial applications.

To evaluate the effectiveness of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride, it can be compared with similar compounds based on their biological activity.

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| This Compound | Structure | 4.98 - 14.65 | Apoptosis induction |

| Compound A | Structure A | X.X | Mechanism A |

| Compound B | Structure B | Y.Y | Mechanism B |

Cancer Therapy

In vitro studies have demonstrated that derivatives of piperidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Breast Cancer (MDA-MB-231) : Exhibited growth inhibition with an IC50 value of approximately 4.98 μM.

- Liver Cancer (HepG2) : Showed similar inhibitory effects with IC50 values ranging from 2.43 μM to 14.65 μM.

These effects are attributed to mechanisms such as apoptosis through caspase activation and disruption of microtubule assembly.

Neuropharmacology

The compound's potential applications in treating neurodegenerative diseases like Alzheimer's disease have been explored due to its interaction with cholinergic systems. By enhancing cholinergic signaling through acetylcholinesterase inhibition, it may offer therapeutic benefits.

作用机制

The mechanism of action of 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride can be compared with similar compounds such as:

- 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzyl alcohol

- 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzoic acid

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and uses.

生物活性

2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride, with the molecular formula C15H22ClNO2 and CAS number 1052414-95-5, is a compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and its implications in various therapeutic areas, particularly in cancer treatment and neuropharmacology.

Synthesis

The synthesis of this compound typically involves the reaction of 3-methylpiperidine with 2-(2-chloroethoxy)benzaldehyde under controlled conditions. The process can yield a high-purity product suitable for biological evaluations .

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It may act as a ligand for various biological targets, influencing pathways related to cell proliferation, apoptosis, and neurotransmission. The exact mechanism can vary based on the context of use, but it generally involves:

- Receptor Binding : The compound may bind to muscarinic acetylcholine receptors, influencing cholinergic signaling pathways important in both cancer progression and neurodegenerative diseases .

- Enzyme Inhibition : It has shown potential in inhibiting key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation .

Anticancer Activity

Research has indicated that derivatives of piperidine, including this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- In Vitro Studies : Compounds similar to this one have demonstrated growth inhibition in breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines, with IC50 values ranging from 2.43 μM to 14.65 μM .

- Mechanisms of Action : These compounds may induce apoptosis through caspase activation and disruption of microtubule assembly, leading to cell cycle arrest and subsequent cell death .

Comparative Analysis

To understand the relative effectiveness of this compound, it can be compared with similar compounds:

| Compound Name | Structure | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | Structure | 4.98 - 14.65 | Apoptosis induction |

| Compound A | Structure A | X.X | Mechanism A |

| Compound B | Structure B | Y.Y | Mechanism B |

Case Studies

Several studies have highlighted the compound's potential in therapeutic applications:

- Cancer Therapy : In a study evaluating various piperidine derivatives, this compound was noted for its ability to inhibit tumor growth in vitro, suggesting its utility as a lead compound for developing new anticancer agents .

- Neuropharmacology : The compound's interaction with cholinergic systems indicates potential applications in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic signaling through AChE inhibition .

常见问题

Q. What are the recommended synthesis routes for 2-(2-(3-Methylpiperidin-1-yl)ethoxy)benzaldehyde hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves two key steps:

- Piperidine Intermediate Formation : 3-Methylpiperidine is synthesized via hydrogenation of 3-methylpyridine using a palladium on carbon (Pd/C) catalyst under hydrogen gas. Reaction temperature and catalyst loading (e.g., 5-10% Pd/C) are critical for yield optimization .

- Ethoxylation and Benzaldehyde Coupling : The piperidine intermediate undergoes ethoxylation with 2-hydroxybenzaldehyde derivatives. Solvent choice (e.g., DMF or THF), reaction time, and temperature (60-80°C) influence coupling efficiency. Post-reaction purification via recrystallization or column chromatography is recommended .

Optimization Tip: Monitor reaction progress using TLC or LC-MS to adjust stoichiometry and avoid side products.

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column with UV detection at 206–254 nm. Gradient elution (e.g., water/acetonitrile with 0.1% TFA) resolves impurities .

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity. Key signals include the benzaldehyde proton (~10 ppm) and piperidine methyl group (~1.2 ppm) .

- Melting Point Analysis : Compare observed melting points (e.g., 175–177°C) with literature values to detect solvates or polymorphs .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use NIOSH-approved P95 respirators if dust/aerosols are generated .

- Storage : Store at 2–8°C in a dry, ventilated area away from oxidizers. Use airtight containers to prevent moisture absorption .

- Emergency Protocols : In case of skin contact, wash with soap/water for 15 minutes. For inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Prepare solutions in buffers (pH 1–12) and incubate at 25°C, 40°C, and 60°C. Sample aliquots at intervals (0, 1, 2 weeks) for HPLC analysis to quantify degradation products .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life at standard storage conditions (e.g., 25°C). Identify degradation pathways (e.g., hydrolysis of the ethoxy linkage) via LC-MS/MS .

- Solid-State Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's reactivity?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate computational (DFT, molecular docking) results with experimental data (NMR, X-ray crystallography) to confirm conformational preferences or binding modes .

- Solvent Effects : Re-run simulations incorporating explicit solvent models (e.g., water, DMSO) to align with experimental solubility or reaction yields .

- Error Analysis : Quantify discrepancies (e.g., energy barriers vs. reaction rates) using statistical tools like root-mean-square deviation (RMSD). Adjust force field parameters if systematic biases are observed .

Q. What methodologies are used to study the compound's interaction with biological targets, such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (kon/koff) at varying compound concentrations .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) to elucidate interaction mechanisms .

- Cellular Assays : Use luciferase reporters or calcium flux assays in cell lines expressing the target receptor to assess functional activity (EC50/IC50) .

- Structural Biology : Co-crystallize the compound with its target and resolve the structure via X-ray diffraction (<2.0 Å resolution) to identify key binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。